
4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions, aiming to explore the effects of substituting different groups on the benzimidazole ring. For example, Grella et al. (1987) synthesized thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids to evaluate the substitution effects on choleretic activity, indicating a general method for synthesizing benzimidazole derivatives with potential bioactivity (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated through X-ray diffraction analysis, IR, and electronic absorption spectroscopy, as demonstrated by Sokol et al. (2002) for a related benzimidazole compound (Sokol, Shklyaev, Ryabov, Sergienko, Merkur’eva, Davydov, & Safronov, 2002). These techniques provide insights into the compound's electronic structure and bonding.
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to a range of biological activities. The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the production of 2-methyl-1H-benzimidazole derivatives with antioxidant and antimicrobial activities (Poddar, Saqueeb, & Rahman, 2016).
Applications De Recherche Scientifique
DNA Binding Properties
- DNA Minor Groove Binder Hoechst 33258 and Analogues : Hoechst 33258, a bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Its derivatives are utilized in plant cell biology for chromosome and nuclear staining and have applications as radioprotectors and topoisomerase inhibitors, showcasing a foundation for rational drug design and molecular interaction studies with DNA (Issar & Kakkar, 2013).
Medicinal Chemistry and Pharmacology
- Mannich Bases of Benzimidazole Derivatives : Benzimidazole is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of pharmacological functions. Mannich base benzimidazole derivatives are significant in medicine for their antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. This versatility provides a high degree of variety beneficial for therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Chemical Synthesis and Properties
- Synthetic Utilities of o-Phenylenediamines : This review covers methods developed for synthesizing benzimidazoles from o-phenylenediamines and various electrophilic reagents, highlighting the synthetic flexibility and the potential for creating compounds with varied biological activities (Ibrahim, 2011).
Therapeutic Potential
- Therapeutic Potential of Benzimidazole : Benzimidazole compounds, due to their diverse pharmacological properties, are central to the design and synthesis of new therapeutic compounds. They are foundational in the treatment and management of microbial infections and other therapeutic activities, prompting the development of potent, novel, and clinically significant compounds (Babbar, Swikriti, & Arora, 2020).
Anticancer Potential
- Benzimidazole Hybrids for Anticancer Potential : Benzimidazole derivatives exhibit broad biological activities, including anticancer properties through mechanisms like intercalation, acting as alkylating agents, and inhibiting enzymes such as topoisomerases and tubulin. This review focuses on the synthesis of benzimidazole derivatives as anticancer agents, highlighting their potential through structure-activity relationships (Akhtar et al., 2019).
Environmental Impact
- Fate and Behavior of Parabens : Although not directly related to benzimidazole, this review on parabens, compounds with a similar usage spectrum in cosmetics and pharmaceuticals, discusses their environmental impact, biodegradability, and the need for further studies on their toxicity (Haman et al., 2015).
Propriétés
IUPAC Name |
4-(2-methylbenzimidazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBRKNDBYUBKIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402622 |
Source


|
| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid | |
CAS RN |
115444-73-0 |
Source


|
| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

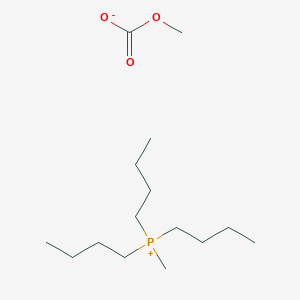
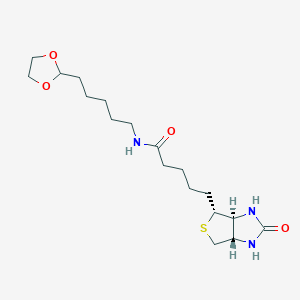
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)

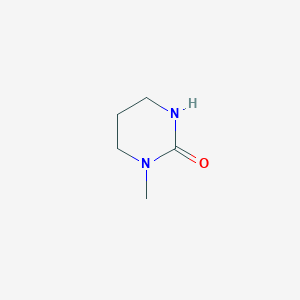

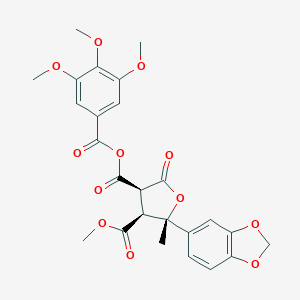
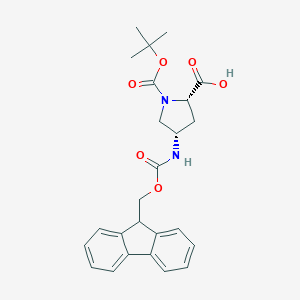

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)



